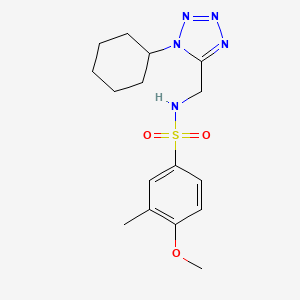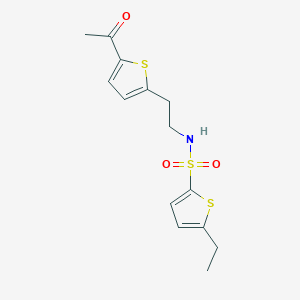
4-(7-Acetoxychroman-3-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystallography
Isochroman derivatives, including compounds structurally related to "4-(7-Acetoxychroman-3-yl)phenyl acetate," have been analyzed for their crystalline properties and tendencies to form chiral space groups. For instance, the heterocyclic rings in these derivatives adopt specific conformations that influence their crystal structures through weak hydrogen bonding, contributing to the formation of three-dimensional networks (Palusiak et al., 2004).
Organic Synthesis
Research has explored the use of phenylpropynyl acetate derivatives for stereoselective construction of polyhydroxylated chains. These derivatives are valuable for synthesizing complex organic molecules, demonstrating their utility in organic synthesis (Ariza et al., 2006).
Medicinal Chemistry
Aldose reductase inhibitors bearing acetic acid derivatives have shown potent activity in preventing visual impairment in animal models. Such studies highlight the therapeutic potential of these compounds in treating conditions like cataracts (La Motta et al., 2008).
Fluorescence and Binding Studies
Derivatives of p-hydroxycinnamic acid, related to "this compound," have been synthesized and investigated for their fluorescence binding with bovine serum albumin. These studies are crucial for understanding the interactions of bioactive molecules with proteins, which can inform the development of diagnostic and therapeutic agents (Meng et al., 2012).
Spectroscopy
The solvent-dependent fluorescence quantum yield of 2-aryl-3-hydroxychromones, closely related to "this compound," has been studied to understand their photophysical properties. These insights are valuable for designing fluorescence probes for biological imaging (Klymchenko et al., 2003).
Propriétés
IUPAC Name |
[4-(7-acetyloxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-8,10,16H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVBBSMLVGUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC(=O)C)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2864843.png)
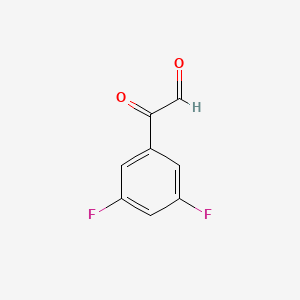
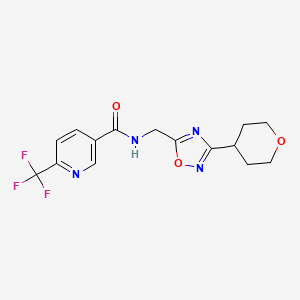

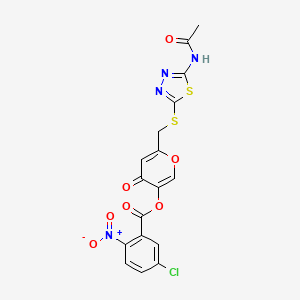
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine](/img/structure/B2864851.png)

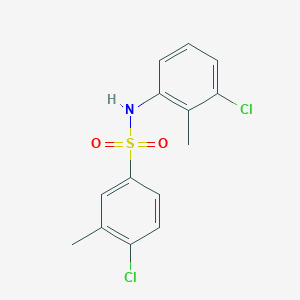
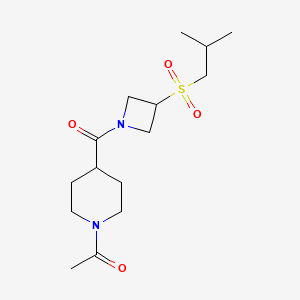
![2-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2864856.png)
![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)
